molecular formula C14H30N2O2Si B11744022 1-[Diethoxy(piperidin-1-yl)silyl]piperidine

1-[Diethoxy(piperidin-1-yl)silyl]piperidine

Cat. No.: B11744022
M. Wt: 286.49 g/mol
InChI Key: QUQFYYDLIOBVSG-UHFFFAOYSA-N
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Description

1-[Diethoxy(piperidin-1-yl)silyl]piperidine is a compound that features a piperidine ring bonded to a silicon atom, which is further connected to two ethoxy groups. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Diethoxy(piperidin-1-yl)silyl]piperidine typically involves the reaction of piperidine with diethoxychlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

[ \text{Piperidine} + \text{Diethoxychlorosilane} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-[Diethoxy(piperidin-1-yl)silyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution with an amine could produce a silylamine .

Scientific Research Applications

1-[Diethoxy(piperidin-1-yl)silyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Diethoxy(piperidin-1-yl)silyl]piperidine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a versatile intermediate in chemical reactions. The piperidine ring can interact with biological targets, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a silicon atom and a piperidine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

diethoxy-di(piperidin-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQFYYDLIOBVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](N1CCCCC1)(N2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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